3,3-[spiro-2-adamantyl]-3H-indol-2-amine hydrochloride
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Overview
Description
3,3-[spiro-2-adamantyl]-3H-indol-2-amine hydrochloride is a compound that features a unique spiro structure, combining an adamantane moiety with an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-[spiro-2-adamantyl]-3H-indol-2-amine hydrochloride typically involves the formation of the spiro linkage between the adamantane and indole moieties. One common method involves the reaction of 2-adamantylamine with an indole derivative under acidic conditions to form the spiro compound. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,3-[spiro-2-adamantyl]-3H-indol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
3,3-[spiro-2-adamantyl]-3H-indol-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3,3-[spiro-2-adamantyl]-3H-indol-2-amine hydrochloride involves its interaction with specific molecular targets. The adamantane moiety may enhance the compound’s ability to penetrate biological membranes, while the indole ring can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Amantadine: Another adamantane derivative with antiviral properties.
Rimantadine: Similar to amantadine but with different pharmacokinetic properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
3,3-[spiro-2-adamantyl]-3H-indol-2-amine hydrochloride is unique due to its spiro structure, which combines the rigidity of adamantane with the aromaticity of indole. This unique structure may confer distinct biological activities and chemical properties compared to other adamantane derivatives.
Properties
Molecular Formula |
C17H21ClN2 |
---|---|
Molecular Weight |
288.8 g/mol |
IUPAC Name |
spiro[adamantane-2,3'-indol-1-ium]-2'-amine;chloride |
InChI |
InChI=1S/C17H20N2.ClH/c18-16-17(14-3-1-2-4-15(14)19-16)12-6-10-5-11(8-12)9-13(17)7-10;/h1-4,10-13H,5-9H2,(H2,18,19);1H |
InChI Key |
HXTHFYWWRTVCJG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34C5=CC=CC=C5[NH+]=C4N.[Cl-] |
Origin of Product |
United States |
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